3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine chemical properties
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine chemical properties
Comprehensive Technical Guide on 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine: Synthesis, Properties, and Pharmacological Applications
Executive Summary
The compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 40255-50-3) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and proteomics research[1]. Structurally, it consists of a 4-arylpiperazine core linked to a terminal primary amine via a three-carbon aliphatic chain. This architectural arrangement makes it a "privileged scaffold" for central nervous system (CNS) drug discovery, specifically in the development of ligands targeting monoamine G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors. This whitepaper details the physicochemical properties, structural rationale, and self-validating synthetic protocols required to handle and modify this compound effectively.
Physicochemical Profiling
Understanding the physicochemical properties of this compound is critical for predicting its pharmacokinetic behavior, particularly its ability to cross the blood-brain barrier (BBB). The data below summarizes its core metrics[2].
| Property | Value | Causality / Significance |
| CAS Number | 40255-50-3 | Standard identifier for regulatory and catalog tracking. |
| Molecular Formula | C14H23N3O | Indicates a high ratio of sp3 carbons, favoring 3D structural complexity. |
| Molecular Weight | 249.35 g/mol | Well below the Lipinski Rule of 5 threshold (<500 Da), ensuring good oral bioavailability. |
| Boiling Point | ~404 °C at 760 mmHg | High boiling point indicates strong intermolecular hydrogen bonding from the primary amine[2]. |
| Flash Point | 198.1 °C | Requires standard laboratory heating precautions; not highly flammable[2]. |
| Density | ~1.057 g/cm³ | Standard density for functionalized piperazine derivatives. |
| XLogP3 | 1.2 | Optimal lipophilicity for CNS penetration without excessive hydrophobic trapping[2]. |
| TPSA | 41.7 Ų | Highly favorable for BBB penetration (ideal CNS TPSA is typically <90 Ų)[2]. |
Structural and Pharmacological Rationale
The utility of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine stems from its modular pharmacophore.
-
The Arylpiperazine Core: The 4-methoxyphenyl group acts as a lipophilic anchor that fits precisely into the hydrophobic binding pockets of monoamine GPCRs. The basic nitrogen of the piperazine ring (pKa ~8.5-9.0) is protonated at physiological pH, allowing it to form a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 of target receptors.
-
The Aminopropyl Linker: The three-carbon chain provides optimal spatial flexibility. The terminal primary amine serves as a synthetic handle, allowing researchers to append bulky lipophilic moieties (such as imides, amides, or sulfonamides) to probe secondary binding pockets. This functionalization dictates whether the resulting drug acts as a full agonist, partial agonist, or antagonist.
Fig 1. GPCR signaling pathway modulated by arylpiperazine-derived CNS ligands.
Experimental Methodologies: Chemical Synthesis
The most robust and scalable method to synthesize this compound is via the cyanoethylation of 1-(4-Methoxyphenyl)piperazine followed by the reduction of the intermediate nitrile. This two-step process is highly efficient and minimizes the formation of unwanted side products.
Protocol A: Synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propanenitrile
-
Causality of Reagents: Absolute ethanol is selected as the solvent because its protic nature stabilizes the enolate-like transition state during the Michael addition of the secondary amine to acrylonitrile. A slight stoichiometric excess of acrylonitrile (1.2 eq) drives the reaction to completion.
-
Step-by-Step Procedure:
-
Dissolve 1.0 equivalent of 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5)[3] in absolute ethanol (0.5 M concentration).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add 1.2 equivalents of acrylonitrile dropwise over 15 minutes to control the initial exothermic Michael addition.
-
Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
-
-
Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the secondary amine starting material (which stains strongly with ninhydrin) and the appearance of a new, higher-Rf UV-active spot confirms full conversion. 5. Concentrate the mixture under reduced pressure to yield the crude nitrile intermediate, which can be used in the next step without further purification.
Protocol B: Reduction to 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
-
Causality of Reagents: Lithium Aluminum Hydride (LiAlH4) is utilized because milder reducing agents (like NaBH4) cannot reduce nitriles. Anhydrous Tetrahydrofuran (THF) is strictly required, as water reacts violently with LiAlH4, destroying the reagent and posing a severe fire hazard.
-
Step-by-Step Procedure:
-
Suspend 2.0 equivalents of LiAlH4 in anhydrous THF at 0 °C under an inert argon atmosphere.
-
Dissolve the crude nitrile from Protocol A in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
Gradually warm the mixture to room temperature, then heat to reflux for 8 hours to ensure complete reduction of the nitrile to the primary amine.
-
-
Self-Validating Check (Fieser Workup): To safely quench the reaction and validate the destruction of unreacted LiAlH4, cool the flask to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. A successful quench is visually validated by the formation of a distinct, granular white precipitate (aluminum salts). If the salts are gelatinous, the workup has failed, and more water/NaOH must be added. 4. Filter the granular salts through a Celite pad and concentrate the filtrate under vacuum. 5. Confirm the identity of the target amine via LC-MS (Expected m/z
[M+H]+ = 250.2).
Fig 2. Chemical synthesis workflow via Michael addition and subsequent reduction.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch before deployment in biological assays, the following analytical signatures must be verified:
-
1 H NMR (400 MHz, CDCl 3 ): Look for the characteristic methoxy singlet at δ ~3.75 ppm (3H). The primary amine protons (-NH 2 ) typically appear as a broad singlet around δ ~1.50-2.00 ppm (2H), which disappears upon D 2 O exchange. The central methylene protons of the propyl chain will appear as a multiplet around δ ~1.65 ppm.
-
Purity Verification: High-Performance Liquid Chromatography (HPLC) should demonstrate >95% purity prior to any subsequent coupling reactions (e.g., amide bond formation)[4].
